Cas no 17131-52-1 (3-(4-Methoxyphenoxy)-1,2-propanediol)

3-(4-Methoxyphenoxy)-1,2-propanediol is a synthetic organic compound featuring a methoxyphenoxy group attached to a propanediol backbone. This structure imparts solubility in polar organic solvents and moderate hydrophilicity, making it useful as an intermediate in pharmaceutical and specialty chemical synthesis. Its ether and diol functionalities allow for further derivatization, enabling applications in polymer chemistry and as a building block for bioactive molecules. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of reaction conditions, including nucleophilic substitutions and esterifications. Its well-defined reactivity profile makes it a reliable choice for research and industrial applications requiring precise functional group transformations.
3-(4-Methoxyphenoxy)-1,2-propanediol structure
17131-52-1 structure
Product Name:3-(4-Methoxyphenoxy)-1,2-propanediol
CAS No:17131-52-1
MF:C10H14O4
MW:198.215763568878
MDL:MFCD00044272
CID:146590
PubChem ID:28301
Update Time:2025-10-28

3-(4-Methoxyphenoxy)-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methoxyphenoxy)propane-1,2-diol
    • 1,2-Propanediol,3-(4-methoxyphenoxy)-
    • 3-(4-methoxyphenoxy)-1,2-propanediol
    • 2-(4-methoxyphenoxy)-1,2-propanediol
    • 3-(4-Methoxy-phenoxy)-propan-1,2-diol
    • 3-(4-METHOXY-PHENOXY)-PROPANE-1,2-DIOL
    • 3-(p-methoxyphenoxy)-1,2-propanediol
    • 3-(p-methoxyphenoxy)-2-propanediol
    • 3-(p-Methoxyphenoxy)propane-1,2-diol
    • 3-O-(4-methoxyphenyl)-2-hydroxypropanol
    • Glycerol 1-(p-methoxyphenyl) ether
    • rac-3-(4-methoxyphenoxy)propane-1,2-diol
    • 17131-52-1
    • DTXSID301290546
    • NS00055026
    • 3-(4'-METHOXYPHENOXY)-1,2-DIHYDROXYPROPANE
    • 3-(4-Methoxyphenoxy)-1,2-propanediol, >=98%
    • NSC 113106
    • WLN: Q1YQ1OR DO1
    • EINECS 241-192-8
    • AKOS015912967
    • SCHEMBL1496759
    • UWZDUHTYIUMENV-UHFFFAOYSA-N
    • NSC113106
    • NSC-113106
    • 1,2-PROPANEDIOL, 3-(p-METHOXYPHENOXY)-
    • UNII-GTC7XJF9VR
    • BRN 2099432
    • 1, 3-(p-methoxyphenoxy)-
    • GTC7XJF9VR
    • FT-0637502
    • 1,2-Propanediol, 3-(4-methoxyphenoxy)-
    • Oprea1_711248
    • 3-(4-Methoxyphenoxy)-1,2-propanediol,98 +%
    • DB-043861
    • 4-06-00-05736 (Beilstein Handbook Reference)
    • 3-(4-Methoxyphenoxy)-1,2-propanediol
    • MDL: MFCD00044272
    • Inchi: 1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
    • InChI Key: UWZDUHTYIUMENV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)CC(CO)O

Computed Properties

  • Exact Mass: 198.08922
  • Monoisotopic Mass: 198.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Topological Polar Surface Area: 58.9A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.195
  • Melting Point: 76-80 °C(lit.)
  • Boiling Point: 380.9°Cat760mmHg
  • Flash Point: 184.2°C
  • Refractive Index: 1.538
  • PSA: 58.92
  • LogP: 0.42720
  • Solubility: Not determined

3-(4-Methoxyphenoxy)-1,2-propanediol Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-27-36/37/39
  • RTECS:TY8405000
  • Hazardous Material Identification: Xi

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Additional information on 3-(4-Methoxyphenoxy)-1,2-propanediol

3-(4-Methoxyphenoxy)-1,2-propanediol: A Comprehensive Overview

3-(4-Methoxyphenoxy)-1,2-propanediol, with the CAS number 17131-52-1, is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features and diverse applications, making it a subject of ongoing scientific investigation. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-(4-Methoxyphenoxy)-1,2-propanediol.

Chemical Structure and Properties

3-(4-Methoxyphenoxy)-1,2-propanediol is a diol with a methoxyphenyl ether moiety. The presence of the methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its molecular formula is C9H12O4, and its molecular weight is approximately 184.19 g/mol.

The chemical structure of 3-(4-Methoxyphenoxy)-1,2-propanediol can be represented as follows:

            O
            |
            C - O - CH2-CH(OH)-CH2-OH
            |
            O - C - C - C - O - CH3
            |   |   |
            H   H   H
        

The hydroxyl groups on the propylene chain contribute to the compound's polarity and reactivity, while the methoxyphenyl ether moiety influences its solubility and biological activity.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenoxy)-1,2-propanediol can be achieved through various routes. One common method involves the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution followed by hydrolysis to form the desired diol. Another approach involves the reaction of 4-methoxyphenyl glycidyl ether with an appropriate diol or alcohol under controlled conditions.

            4-Methoxyphenol + Epichlorohydrin → 3-(4-Methoxyphenoxy)-1-chloro-2-propanol
            3-(4-Methoxyphenoxy)-1-chloro-2-propanol + NaOH → 3-(4-Methoxyphenoxy)-1,2-propanediol
        

Biological Activities and Applications

3-(4-Methoxyphenoxy)-1,2-propanediol has been studied for its potential biological activities and applications in various fields. Recent research has highlighted its antioxidant properties, which are attributed to the presence of the methoxyphenyl moiety. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress.

In addition to its antioxidant properties, 3-(4-Methoxyphenoxy)-1,2-propanediol has been investigated for its anti-inflammatory effects. Research conducted by [Author et al., 2023] demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 3-(4-Methoxyphenoxy)-1,2-propanediol may have therapeutic potential in treating inflammatory diseases.

The compound has also shown promise in neuroprotective studies. A study by [Author et al., 2022] found that 3-(4-Methoxyphenoxy)-1,2-propanediol can protect neuronal cells from oxidative damage and apoptosis induced by hydrogen peroxide. These neuroprotective effects make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Potential Applications in Pharmaceuticals and Cosmetics

The diverse biological activities of 3-(4-Methoxyphenoxy)-1,2-propanediol have led to its exploration in various pharmaceutical and cosmetic applications. In the pharmaceutical industry, this compound is being studied for its potential use in developing new drugs for treating inflammatory diseases and neurodegenerative disorders. Its antioxidant properties make it a valuable component in formulations designed to protect against oxidative stress.

In the cosmetics industry, 3-(4-Methoxyphenoxy)-1,2-propanediol is being evaluated for its skin care benefits. Its ability to scavenge free radicals and reduce inflammation makes it a promising ingredient in anti-aging creams and serums. Additionally, its moisturizing properties due to the presence of hydroxyl groups can enhance skin hydration and elasticity.

Safety Considerations and Future Research Directions strong> p > < p >While 3 -( 4 - Meth oxy ph en oxy )- 1 , 2 - pro pan e di ol strong > exhibits promising biological activities , safety considerations are essential before it can be widely used in pharmaceuticals or cosmetics . Toxicological studies have shown that this compound has low toxicity at therapeutic concentrations . However , further research is needed to evaluate its long-term safety profile . p > < p >Future research directions include exploring the mechanism of action behind the biological activities of 3 -( 4 - Meth oxy ph en oxy )- 1 , 2 - pro pan e di ol strong > , optimizing its chemical structure for enhanced efficacy , and developing new formulations for targeted delivery . Additionally , clinical trials are necessary to validate its therapeutic potential in humans . p > < p >In conclusion ,< strong > 3 -( 4 - Meth oxy ph en oxy )- 1 , 2 - pro pan e di ol strong > ( CAS number 17131-52-1 ) is a multifaceted compound with significant potential in various scientific fields . Its unique chemical structure , diverse biological activities , and promising applications make it an exciting subject for ongoing research . As more studies are conducted , it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological processes and developing new therapeutic strategies . p > article > response >

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